molecular formula C22H23N5O2S B6469550 N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640944-17-6

N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6469550
CAS No.: 2640944-17-6
M. Wt: 421.5 g/mol
InChI Key: CRTXNPIJUIKSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core modified with a sulfone group (1,1-dioxo) and a methyl-substituted quinoxaline-piperidine moiety. The benzothiazole scaffold is known for diverse pharmacological applications, including anticancer and central nervous system (CNS) modulation .

Properties

IUPAC Name

N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-15-21(24-19-9-5-4-8-18(19)23-15)27-13-11-16(12-14-27)26(2)22-17-7-3-6-10-20(17)30(28,29)25-22/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTXNPIJUIKSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and piperidine intermediates, followed by their coupling with the benzothiazole moiety. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound could be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Benzothiazole Derivatives

Compound A : N-aryl-N'-[4-(pyridin-2-ylmethyl)benzothiazoles ()**

  • Core structure : Benzothiazole without sulfone modification.
  • Substituents : Pyridylmethyl and aryl groups.
  • Activity : Demonstrated anticancer properties in vitro, possibly due to kinase inhibition .

Compound B : N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine ()**

  • Core structure : Piperidine-indole-propargylamine.
  • Substituents : Propargylamine and methylbenzyl groups.
  • Key differences: The indole-propargylamine system replaces benzothiazole, favoring cholinesterase and monoamine oxidase (MAO) inhibition.

Quinoxaline-Containing Analogues

Compound C : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()**

  • Core structure : Pyrazole-pyridine.
  • Substituents : Cyclopropylamine and methyl groups.
  • Key differences : Lacks benzothiazole and sulfone but shares a nitrogen-rich heterocyclic system.
  • Activity: Limited data, but pyrazole derivatives often target kinases or G-protein-coupled receptors .

Comparative Pharmacological and Physicochemical Profiles

Parameter Target Compound Compound A Compound B Compound C
Core structure Benzothiazole-1,1-dioxo Benzothiazole Piperidine-indole Pyrazole-pyridine
Key substituents Quinoxaline-piperidine, methyl, sulfone Pyridylmethyl, aryl Propargylamine, methylbenzyl Cyclopropylamine, methyl
Molecular weight (Da) ~470 (estimated) ~350–400 ~450 ~215
LogP (predicted) 2.1–2.5 (moderate lipophilicity) 3.0–3.5 2.8–3.2 1.5–2.0
Therapeutic target Hypothesized: Kinases, CNS receptors Anticancer Cholinesterase/MAO-B Undisclosed
Synthetic yield Not reported 17–25% 40–60% 17.9%

Research Findings and Hypotheses

  • Target compound vs. Compound A : The sulfone group in the target may enhance aqueous solubility, addressing a common limitation of benzothiazoles in drug delivery .
  • Target compound vs. Compound B: The quinoxaline-piperidine group could mimic the indole-propargylamine’s MAO-B affinity but with distinct selectivity due to aromatic bulk .
  • Target compound vs. Compound C : The benzothiazole-sulfone core may offer stronger π-π stacking interactions than pyrazole, improving binding to hydrophobic enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.